

VUF10497 solubility and preparation for cell culture

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Application Notes and Protocols for VUF10497

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10497 is a potent and selective small molecule that acts as an inverse agonist for the histamine H4 receptor (H4R) and also exhibits considerable affinity for the histamine H1 receptor (H1R).[1] This dual activity makes **VUF10497** a valuable research tool for investigating the roles of H1 and H4 receptors in various physiological and pathological processes, including inflammation and immune responses.[1] These application notes provide detailed protocols for the solubilization and preparation of **VUF10497** for use in cell culture experiments, along with an overview of the signaling pathways it modulates.

Compound Information and Solubility

A comprehensive understanding of the physicochemical properties of **VUF10497** is essential for the accurate preparation of stock solutions and subsequent in vitro studies.



Property	Value	Source
Chemical Name	6-chloro-2-(4-methylpiperazin- 1-yl)-N-(thiophen-2- ylmethyl)quinazolin-4-amine	MedKoo Biosciences
CAS Number	1080623-12-6	[1]
Molecular Formula	C18H20CIN5S	[1]
Molecular Weight	373.90 g/mol	[1]
Appearance	Solid	N/A
Recommended Solvent	Dimethyl Sulfoxide (DMSO)	Inferred from related compounds
Estimated Solubility in DMSO	≥ 10 mg/mL (≥ 26.7 mM)	Inferred from related compounds
Storage (Solid)	-20°C for long-term (months to years), 0-4°C for short-term (days to weeks), dry and dark.	[1]
Storage (in DMSO)	-20°C or -80°C in aliquots	Standard Laboratory Practice

Note on Solubility: While specific quantitative solubility data for **VUF10497** in DMSO is not readily available in the public domain, related histamine H4 receptor antagonists demonstrate good solubility in DMSO, with concentrations of 10 mg/mL to 100 mg/mL being achievable.[2] [3] Based on this, a conservative starting concentration of 10 mg/mL (approximately 26.7 mM) in anhydrous, cell culture-grade DMSO is recommended for the preparation of a stock solution. It is always advisable to perform a small-scale solubility test before preparing a large batch.

Preparation of VUF10497 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **VUF10497** in DMSO.

Materials:



- VUF10497 powder
- Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
- Sterile, amber or light-protected microcentrifuge tubes
- Calibrated analytical balance
- · Vortex mixer
- Calibrated micropipettes and sterile tips

Procedure:

- Calculate the required mass of VUF10497:
 - To prepare 1 mL of a 10 mM stock solution:
 - Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
 - Mass (mg) = 0.010 mol/L x 0.001 L x 373.90 g/mol x 1000 mg/g = 3.739 mg
- Weighing:
 - Carefully weigh out 3.739 mg of VUF10497 powder using a calibrated analytical balance and transfer it to a sterile, light-protected microcentrifuge tube.
- · Dissolution:
 - Add 1 mL of anhydrous, sterile DMSO to the tube containing the VUF10497 powder.
 - Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
- Aliquoting and Storage:
 - Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 μL) in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.



- Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent (DMSO).
- Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration DMSO stock solution into the desired cell culture medium immediately before use.

Important Considerations:

- Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
- Aqueous Stability: The stability of VUF10497 in aqueous cell culture media has not been
 extensively characterized. Therefore, it is crucial to prepare fresh working dilutions for each
 experiment and use them promptly.

Procedure:

- Determine the desired final concentration of **VUF10497** for your experiment (e.g., 1 μ M, 10 μ M).
- Calculate the required volume of the 10 mM stock solution.
 - Use the formula: C₁V₁ = C₂V₂
 - C₁ = Concentration of the stock solution (10 mM)
 - V₁ = Volume of the stock solution to be added (unknown)
 - C₂ = Desired final concentration in the well/flask
 - V₂ = Final volume of the cell culture medium in the well/flask



- Example for a final concentration of 10 μM in 1 mL of medium:
 - $(10,000 \mu M) \times V_1 = (10 \mu M) \times (1000 \mu L)$
 - $V_1 = (10 \times 1000) / 10,000 = 1 \mu L$
- Serial Dilution (Recommended for Accuracy):
 - \circ Directly pipetting very small volumes (e.g., < 1 μ L) can be inaccurate. It is recommended to perform an intermediate dilution.
 - Step 3a: Prepare an intermediate stock (e.g., 100 μM). Dilute the 10 mM primary stock
 1:100 in sterile cell culture medium (e.g., 1 μL of 10 mM stock into 99 μL of medium).
 - Step 3b: Prepare the final working solution. Dilute the 100 μM intermediate stock to the desired final concentration. For a 10 μM final concentration, you would perform a 1:10 dilution (e.g., 100 μL of 100 μM intermediate stock into 900 μL of medium).
- Addition to Cell Culture:
 - Gently add the calculated volume of the final working solution to your cell culture plates/flasks and mix by gentle swirling.

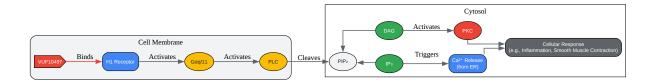
Signaling Pathways Modulated by VUF10497

VUF10497 is an inverse agonist of the histamine H4 receptor and also binds to the histamine H1 receptor. Both are G protein-coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.

Histamine H1 Receptor (H1R) Signaling Pathway

The H1R primarily couples to the G α q/11 family of G proteins. Upon activation, this initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).





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VUF10497 interaction with the H1 Receptor signaling cascade.

Histamine H4 Receptor (H4R) Signaling Pathway

The H4R couples to the $G\alpha i/o$ family of G proteins. As an inverse agonist, **VUF10497** is expected to reduce the basal activity of this pathway. Activation of $G\alpha i/o$ inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The $\beta\gamma$ subunits of the G protein can also modulate other effectors, such as ion channels.



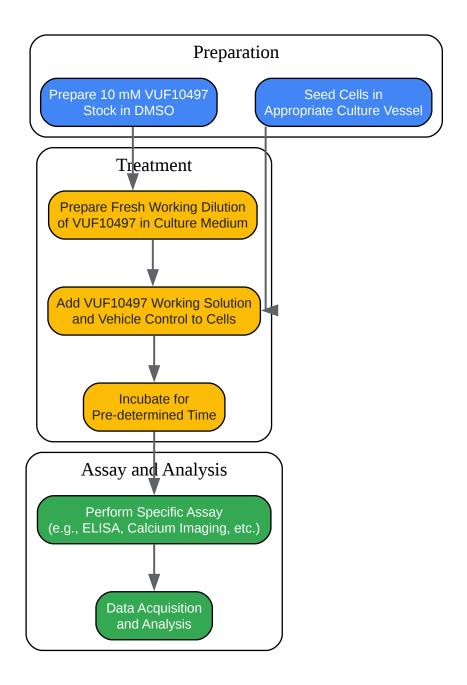
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Inverse agonist action of VUF10497 on H4 Receptor signaling.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for utilizing **VUF10497** in a typical cell-based experiment, such as a cytokine release assay or a calcium flux assay.





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General experimental workflow for using **VUF10497** in cell culture.

Disclaimer

This document is intended for research use only. The provided protocols and information are based on currently available data and standard laboratory practices. Researchers should always adhere to institutional safety guidelines and perform their own validation experiments to determine the optimal conditions for their specific cell lines and assays.



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